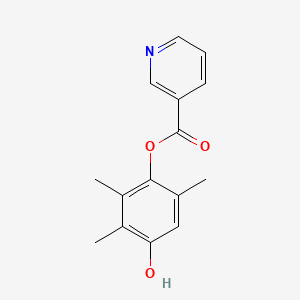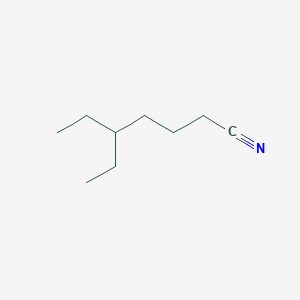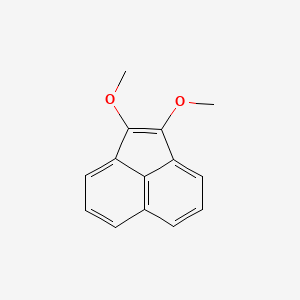
1,2-Dimethoxyacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxyacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of two methoxy groups attached to the acenaphthylene core
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethoxyacenaphthylene can be synthesized through several methods. One common approach involves the methoxylation of acenaphthylene. This process typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
1,2-Dimethoxyacenaphthylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted acenaphthylene derivatives.
科学的研究の応用
1,2-Dimethoxyacenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,2-dimethoxyacenaphthylene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives being studied.
類似化合物との比較
1,2-Dimethoxyacenaphthylene can be compared with other acenaphthylene derivatives, such as acenaphthene and acenaphthoquinone. While all these compounds share a common acenaphthylene core, the presence of methoxy groups in this compound imparts unique chemical properties, such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Similar Compounds
Acenaphthene: A simpler derivative without methoxy groups.
Acenaphthoquinone: An oxidized derivative with quinone functionality.
Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks.
特性
CAS番号 |
60036-60-4 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
1,2-dimethoxyacenaphthylene |
InChI |
InChI=1S/C14H12O2/c1-15-13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16-2/h3-8H,1-2H3 |
InChIキー |
ASBQKOJQACBVNZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC3=C2C1=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


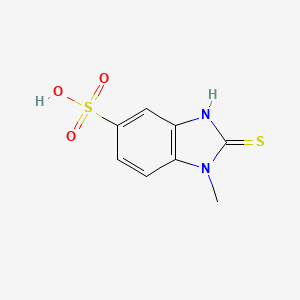
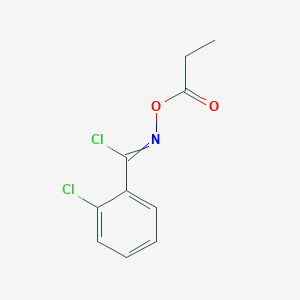
-](/img/structure/B14603592.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine](/img/structure/B14603600.png)
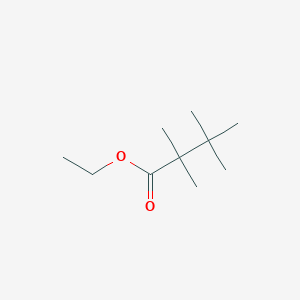
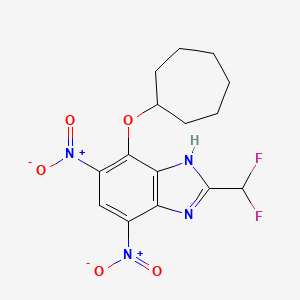

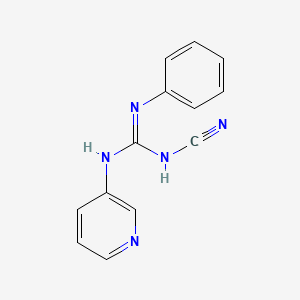
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
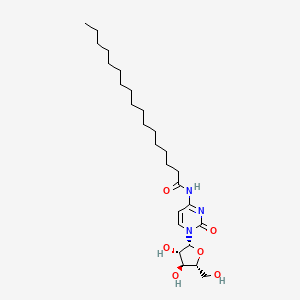
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
